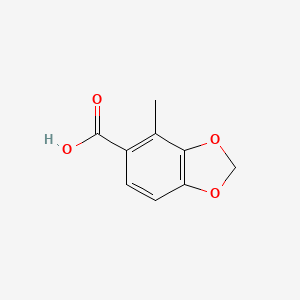

4-Methyl-1,3-benzodioxole-5-carboxylic acid

Descripción

4-Methyl-1,3-benzodioxole-5-carboxylic acid is a heterocyclic compound featuring a benzodioxole core (a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring) substituted with a methyl group at position 4 and a carboxylic acid group at position 5. Its molecular formula is C₉H₈O₄, with a molecular weight of 180.16 g/mol (calculated from structural data) . The compound is commercially available at ≥98% purity and is utilized in pharmaceutical and coordination chemistry research .

The benzodioxole moiety is electron-rich, enhancing its reactivity in electrophilic substitution reactions. The carboxylic acid group contributes to its acidity, with an estimated pKa of ~4.3 (based on structural similarity to 1,3-benzodioxole-5-carboxylic acid, which has a pKa of 4.35) . This compound serves as a precursor for synthesizing ligands in metal-organic frameworks (MOFs) and bioactive derivatives targeting ion channels .

Propiedades

IUPAC Name |

4-methyl-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVBAZLLBRLOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-benzodioxole-5-carboxylic acid typically involves the reaction of 4-methylcatechol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzodioxole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Methyl-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mecanismo De Acción

The mechanism of action of 4-Methyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-methyl-1,3-benzodioxole-5-carboxylic acid and related compounds:

*Estimated based on substituent effects on the parent compound’s pKa .

Structural and Functional Analysis

(a) 1,3-Benzodioxole-5-carboxylic Acid

- Key Difference : Lacks the methyl group at position 4.

- Impact : The absence of the methyl group reduces steric hindrance, making it more reactive in forming cocrystals with isonicotinamide (via hydrogen bonding) . Its lower molecular weight (166.13 vs. 180.16 g/mol) also improves solubility in polar solvents.

(b) Fluorinated Derivatives

- Example : 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid methyl ester .

- Key Difference : Fluorine atoms at C2 and C2' increase electron-withdrawing effects, lowering the compound’s reactivity toward electrophiles. The methyl ester group reduces acidity compared to the carboxylic acid.

- Impact : Enhanced metabolic stability in drug design due to fluorine’s resistance to oxidation.

(c) Amino-Substituted Derivatives

- Example: 6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid .

- Key Difference: The amino group introduces basicity and hydrogen-bonding capacity.

- Impact: Potential for targeting biological receptors (e.g., ion channels) with improved selectivity.

(d) Benzofuran Analogues

Pharmaceutical Relevance

- P2X Receptor Antagonism: Derivatives of 1,3-benzodioxole-5-carboxylic acid, including methyl-substituted variants, exhibit high potency against P2X4 and P2X7 receptors, which are implicated in inflammatory diseases .

- Coordination Chemistry : The carboxylic acid group in this compound enables the formation of Zn(II) and Cd(II) coordination dimers, which exhibit luminescent properties useful in sensing applications .

Actividad Biológica

4-Methyl-1,3-benzodioxole-5-carboxylic acid (MBCA) is a compound belonging to the benzodioxole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MBCA, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10O4, with a molecular weight of 194.19 g/mol. The compound features a dioxole ring structure that is known to influence its biological interactions.

Biological Activities

Antidiabetic Activity

Recent studies have highlighted the potential of MBCA and its derivatives in managing diabetes. For instance, derivatives of benzodioxole were shown to significantly reduce blood glucose levels in diabetic mice models. One study reported a reduction from 252.2 mg/dL to 173.8 mg/dL after treatment with a related compound, indicating the potential for MBCA as an antidiabetic agent .

Anticancer Activity

Research has demonstrated that MBCA exhibits notable anticancer properties. In vitro assays revealed that certain derivatives of benzodioxole, including those related to MBCA, showed cytotoxic effects against various cancer cell lines. For example, compounds derived from MBCA displayed IC50 values ranging from 26 to 65 µM against multiple cancer types . Furthermore, specific derivatives were reported to reduce α-fetoprotein secretion in Hep3B cancer cells, suggesting a decrease in tumorigenicity .

α-Amylase Inhibition

MBCA has also been studied for its inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. Compounds related to MBCA demonstrated significant inhibition with IC50 values as low as 0.68 µM, indicating their potential utility in managing conditions related to carbohydrate metabolism such as obesity and diabetes .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antidiabetic | IIc | 0.68 | |

| Anticancer | IIa | 26 | |

| α-Amylase Inhibition | IIa | 0.85 | |

| Hep3B Cell Line | 2a | Not specified |

Case Studies

- Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice showed that MBCA derivatives significantly lowered blood glucose levels compared to control groups. These findings suggest a promising avenue for developing synthetic antidiabetic drugs based on MBCA .

- Cytotoxicity Against Cancer Cells : A study focusing on the anticancer potential of benzodioxole derivatives found that specific compounds exhibited substantial cytotoxicity against Hep3B cells, with reduced secretion of α-fetoprotein indicating lower proliferation rates .

The biological activities of MBCA can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The inhibition of α-amylase suggests that MBCA may interfere with carbohydrate digestion and absorption, leading to lower blood glucose levels. Additionally, its anticancer effects may arise from the induction of apoptosis in cancer cells or inhibition of cell cycle progression.

Q & A

Q. Q1. What are the optimal conditions for synthesizing 4-methyl-1,3-benzodioxole-5-carboxylic acid derivatives?

Methodological Answer: Derivative synthesis often employs refluxing in acetic acid with sodium acetate as a catalyst. For example, analogous heterocyclic compounds (e.g., 3-formyl-indole derivatives) are synthesized by refluxing precursors in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjusting reaction time, solvent ratios (e.g., DMF vs. ethanol), and catalyst loadings can optimize yield.

Q. Q2. How can researchers validate the purity of synthesized this compound?

Methodological Answer: Purity validation typically combines chromatographic and spectroscopic methods:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- NMR : Confirm structural integrity via and NMR, focusing on benzodioxole proton signals at δ 6.5–7.5 ppm and carboxylic acid protons at δ 12–13 ppm .

Cross-validate with melting point analysis (e.g., mp 239–242°C for structurally similar oxazole-carboxylic acids) .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in the biological activity of this compound derivatives?

Methodological Answer: Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay-specific conditions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase. Compare results with experimental IC values from standardized MIC assays . For example, derivatives with electron-withdrawing substituents (e.g., -NO) may show enhanced activity due to improved target interaction .

Q. Q4. What strategies mitigate solubility challenges in pharmacokinetic studies of benzodioxole-carboxylic acids?

Methodological Answer: Solubility limitations in aqueous media can be addressed via:

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve dissolution rates without altering bioactivity .

Validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Q. Q5. How do structural modifications to the benzodioxole ring affect metabolic stability?

Methodological Answer: Introducing methyl or methoxy groups at specific positions (e.g., 4-methyl vs. 6-methoxy) alters metabolic pathways. For instance:

- 4-Methyl substitution : Reduces CYP3A4-mediated oxidation due to steric hindrance, as observed in similar oxazole derivatives .

- Methoxy groups : Increase phase II glucuronidation rates, shortening half-life .

Use in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation .

Data Interpretation and Contradiction Analysis

Q. Q6. How should researchers reconcile discrepancies in reported antimicrobial activity of benzodioxole derivatives?

Methodological Answer: Contradictions may stem from:

- Strain variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) and clinical isolates to assess spectrum breadth .

- Assay conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion results, controlling for pH and inoculum size .

For example, 2-methyl-benzoxazole-5-carboxamide shows MIC = 8 µg/mL against S. aureus but inactivity against Gram-negative strains, highlighting assay-specific limitations .

Q. Q7. What analytical approaches validate the stability of this compound under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via UPLC-QTOF .

- Plasma stability : Incubate with rat plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify parent compound loss .

Stable analogs (e.g., 5-methyl-oxazole-4-carboxylic acid) retain >90% integrity after 6 hours in plasma .

Experimental Design Considerations

Q. Q8. How to design structure-activity relationship (SAR) studies for benzodioxole-carboxylic acid analogs?

Methodological Answer:

- Core modifications : Synthesize derivatives with substituents at positions 4, 5, and 6 (e.g., -CH, -OCH, -Cl) to assess electronic/steric effects .

- Bioisosteric replacement : Replace the benzodioxole ring with thiazole or oxazole moieties to compare potency .

Prioritize compounds with ClogP < 3 and polar surface area < 80 Ų to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.